molecular formula C14H18N2O3 B2743494 Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate CAS No. 1909305-87-8

Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate

Cat. No.: B2743494
CAS No.: 1909305-87-8
M. Wt: 262.309
InChI Key: HNVLGOJMYPTSHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing this compound. One notable process involves the resolution of racemates using diastereomeric tartaric acid esters . Further details on specific synthetic routes would require a deeper literature review.

Scientific Research Applications

Synthesis Processes and Chemical Reactions

The chemical compound Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate is involved in various synthesis processes and chemical reactions. For example, Grigoryan et al. (2011) describe the synthesis of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a related compound, from ethyl (2Z)-2-cyano-3cyclohexylbut-2-enoate using a Grignard reagent. This synthesis includes a reaction that occurs exclusively at the ethylene bond, leading to the creation of benzo[h]quinazolines and other compounds (Grigoryan et al., 2011).

Biotechnological Applications

In the field of biotechnology, the compound plays a role in enzymatic reactions. Yamamoto et al. (2002) investigated the synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate from a related ethyl compound using Escherichia coli cells expressing a secondary alcohol dehydrogenase (Yamamoto et al., 2002).

Advanced Material Research

In the field of advanced materials, the compound is used in the synthesis of specialized chemicals. For instance, Jin and Zhang (2011) utilized it in the enzymatic preparation of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for the synthesis of cholesterol-lowering drugs (Jin & Zhang, 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, compounds like this compound are used as intermediates in drug synthesis. Vitvitskaya et al. (1981) discuss the synthesis of Ethyl cyanoethylphenylacetate, an intermediate in drug synthesis, from related ethyl compounds (Vitvitskaya et al., 1981).

Safety and Hazards

Ethyl 4-cyano-2-(2-cyanoethyl)-2-cyclopropanecarbonylbutanoate should be handled with care. Consult safety data sheets (SDS) for detailed information .

Properties

IUPAC Name

ethyl 4-cyano-2-(2-cyanoethyl)-2-(cyclopropanecarbonyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-13(18)14(7-3-9-15,8-4-10-16)12(17)11-5-6-11/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVLGOJMYPTSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)(CCC#N)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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